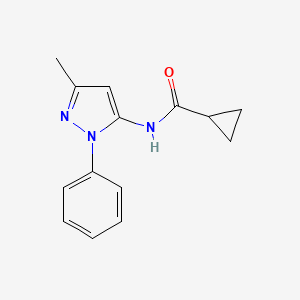
2-(Morpholinomethyl)indolizine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholinomethyl)indolizine-1-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has been synthesized using various methods, and its synthesis method will be discussed in The paper will also discuss the scientific research applications of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of 2-(Morpholinomethyl)indolizine-1-carbonitrile is not fully understood. However, studies have shown that the compound works by inhibiting specific enzymes and proteins in the body. For example, it has been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways. It has also been shown to inhibit the production of amyloid beta, which is a protein associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells and reduce the production of amyloid beta, which is a protein associated with Alzheimer's disease. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Morpholinomethyl)indolizine-1-carbonitrile in lab experiments are its potential applications in various fields of scientific research, including medicinal chemistry, and its ability to inhibit specific enzymes and proteins in the body. However, the limitations of using this compound in lab experiments are the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-(Morpholinomethyl)indolizine-1-carbonitrile. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in other fields of scientific research, such as materials science and environmental science. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 2-(Morpholinomethyl)indolizine-1-carbonitrile has been achieved through various methods. One of the most common methods is the reaction between 1-(morpholinomethyl)indoline and cyanogen bromide. This reaction produces this compound as the main product. Another method involves the reaction between 1-(morpholinomethyl)indoline and chloroacetonitrile in the presence of a base. This reaction also produces this compound as the main product.
Applications De Recherche Scientifique
2-(Morpholinomethyl)indolizine-1-carbonitrile has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells and reduce the production of amyloid beta, which is a protein associated with Alzheimer's disease.
Propriétés
IUPAC Name |
2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-9-13-12(10-16-5-7-18-8-6-16)11-17-4-2-1-3-14(13)17/h1-4,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFBYVZBPARDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN3C=CC=CC3=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)

![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)






![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)
